3-Methyladamantan-1-amine

Overview

Description

3-Methyladamantan-1-amine, also known as (3-Methyl-1-adamantyl)amine hydrochloride, is a chemical compound with the molecular formula C11H19N . It is commonly used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

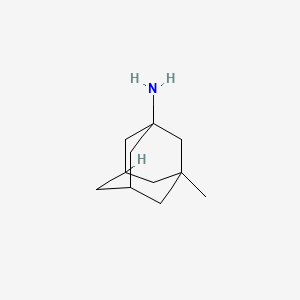

The molecular structure of 3-Methyladamantan-1-amine is represented by the InChI code1S/C11H19N/c1-10-3-8-2-9 (4-10)6-11 (12,5-8)7-10/h8-9H,2-7,12H2,1H3 . This compound has a molecular weight of 165.28 . Physical And Chemical Properties Analysis

3-Methyladamantan-1-amine has a molecular weight of 165.28 . Its hydrochloride form has a molecular weight of 201.74 . The compound is a solid at room temperature .Scientific Research Applications

Application 1: Synthesis of Adamantylated Salicylic Acids

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of adamantyl-substituted salicylic acids . These compounds have potential applications in medicinal chemistry due to their unique structural properties.

- Methods of Application : The synthesis involves the adamantylation of salicylic acid in trifluoroacetic acid (TFA) with various adamantylating agents .

- Results or Outcomes : The study aimed at synthesizing adamantyl-substituted salicylic acids. The results of the study are not specified in the source .

Application 2: Synthesis of Unsaturated Adamantane Derivatives

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of unsaturated adamantane derivatives . These compounds are of interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .

- Results or Outcomes : The study discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

Application 3: Synthesis of Adamantylated Salicylic Acids

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of adamantyl-substituted salicylic acids . These compounds have potential applications in medicinal chemistry due to their unique structural properties.

- Methods of Application : The synthesis involves the adamantylation of salicylic acid in trifluoroacetic acid (TFA) with various adamantylating agents .

- Results or Outcomes : The study aimed at synthesizing adamantyl-substituted salicylic acids. The results of the study are not specified in the source .

Application 4: Synthesis of Unsaturated Adamantane Derivatives

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of unsaturated adamantane derivatives . These compounds are of interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : The synthesis involves various methods for the preparation of unsaturated adamantane derivatives and their chemical and catalytic transformations .

- Results or Outcomes : The study discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

Application 5: Synthesis of Sigma Receptor Ligands

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of sigma receptor (σR) ligands . Specifically, to improve the metabolic stability of the cyclic amine fragment of the lead compound (SN56), the metabolically unstable azepane ring was replaced with a 1-adatamantamine moiety .

- Methods of Application : The synthesis involves the replacement of the azepane ring with a 1-adatamantamine moiety in the lead compound (SN56) .

- Results or Outcomes : The study showed a slight improvement of the metabolic stability for the synthesized analogs, even though an extensive metabolism in rat liver microsomes is being observed .

Application 6: Synthesis of 1,3-Disubstituted Ureas

- Summary of the Application : 3-Methyladamantan-1-amine is used in the synthesis of 1,3-disubstituted ureas . These compounds have potential applications in various fields due to their unique structural properties.

- Methods of Application : The synthesis involves the substitution of various polycyclic fragments .

- Results or Outcomes : The study aimed at synthesizing 1,3-disubstituted ureas. The results of the study are not specified in the source .

Safety And Hazards

The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyladamantan-1-amine | |

CAS RN |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)